molecular formula C9H8Br2O3 B12005919 Ethyl 3,5-dibromo-2-hydroxybenzoate

Ethyl 3,5-dibromo-2-hydroxybenzoate

Cat. No.: B12005919
M. Wt: 323.97 g/mol
InChI Key: IUGARHWWGXSQCH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid and is characterized by the presence of two bromine atoms and a hydroxyl group on the benzene ring. This compound is often used in chemical research and has various applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-2-hydroxybenzoate can be synthesized through the bromination of ethyl 2-hydroxybenzoate. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-dibromo-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can undergo oxidative decarboxylation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dichloro-2-hydroxybenzoate
  • Methyl 3,5-dibromo-2-hydroxybenzoate
  • Ethyl 3,5-diallyl-2-hydroxybenzoate

Uniqueness

This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its chloro and allyl analogs, the brominated compound exhibits distinct properties that make it valuable in specific research and industrial applications .

Properties

IUPAC Name

ethyl 3,5-dibromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGARHWWGXSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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